
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide, also known as CCMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCMP is a pyridine derivative that belongs to the class of carboxamide compounds. It has been found to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide is not fully understood. However, it has been suggested that 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and fibrosis. For example, 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide has also been found to inhibit the proliferation and migration of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. Additionally, 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide has been shown to reduce the deposition of extracellular matrix proteins such as collagen and to inhibit the activation of fibroblasts, which are involved in the development of fibrosis.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide is that it can be easily synthesized using a multi-step process. Additionally, 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide has been found to possess several biological activities, making it a promising candidate for drug development. However, one of the limitations of 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide in humans.
Future Directions
There are several future directions for research on 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide. One area of research is the development of 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide-based drugs for the treatment of inflammatory diseases, cancer, and fibrosis. Additionally, further studies are needed to elucidate the mechanism of action of 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide and to optimize its therapeutic potential. Another area of research is the development of novel synthesis methods for 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide that are more efficient and cost-effective. Finally, further studies are needed to determine the safety and efficacy of 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide in humans.
Synthesis Methods
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-cyanopyridine with 5-cyclopropanecarbonylamino-2-methylbenzoic acid. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using chromatography techniques, such as flash column chromatography or preparative HPLC, to obtain pure 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide.
Scientific Research Applications
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide has been found to possess anti-fibrotic properties and has been investigated for its potential use in the treatment of fibrotic diseases such as liver fibrosis and pulmonary fibrosis.
properties
IUPAC Name |
2-chloro-N-[5-(cyclopropanecarbonylamino)-2-methylphenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-2-5-13(20-16(22)11-3-4-11)9-14(10)21-17(23)12-6-7-19-15(18)8-12/h2,5-9,11H,3-4H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRIVVYPNJUXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)
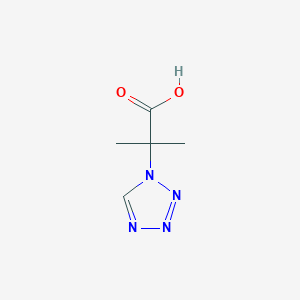
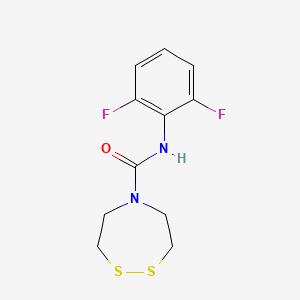
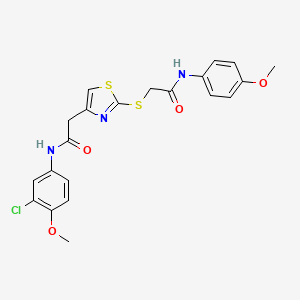
![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)

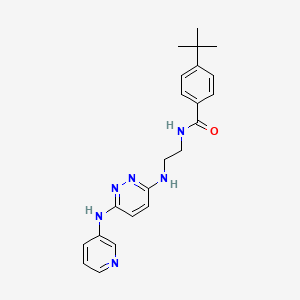
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
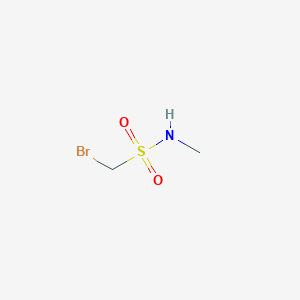
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)
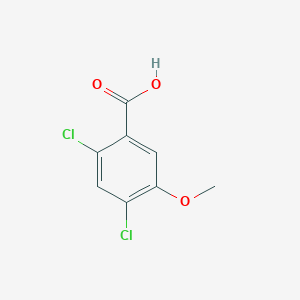
![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)